LogP Differentiation: 2,4,6- vs 2,3,6-Trichlorophenylacetic acid
The calculated logP (XLogP3-AA) of 2-(2,4,6-trichlorophenyl)acetic acid is 3.3 [1]. In contrast, the experimentally determined log Kow of the 2,3,6-isomer (chlorfenac) is 3.20 . This difference, while modest, reflects the distinct chlorine substitution pattern and may influence membrane permeability and bioaccumulation potential.
| Evidence Dimension | Lipophilicity (LogP/Log Kow) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 2,3,6-Trichlorophenylacetic acid: log Kow = 3.20 (experimental) |
| Quantified Difference | Δ LogP = +0.1 (calculated vs. experimental; data from different measurement methods) |
| Conditions | Target: computed by PubChem (XLogP3 algorithm); Comparator: experimental determination in 0.1/0.5 M HCl |
Why This Matters
Even slight logP differences can significantly affect compound partitioning in biological systems or chromatographic retention, making direct substitution inadvisable without method re-validation.
- [1] PubChem. (2025). Computed Properties for 2-(2,4,6-Trichlorophenyl)acetic acid (CID 15775088). XLogP3-AA value. View Source
